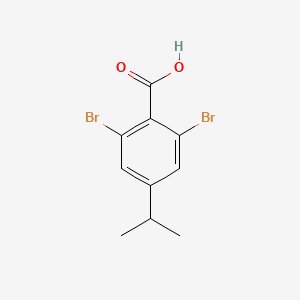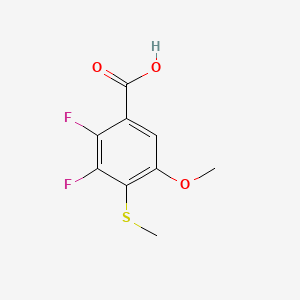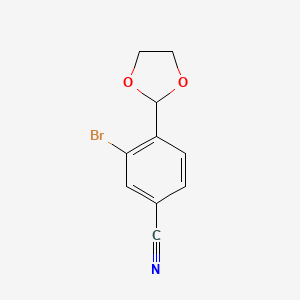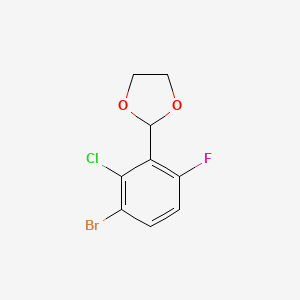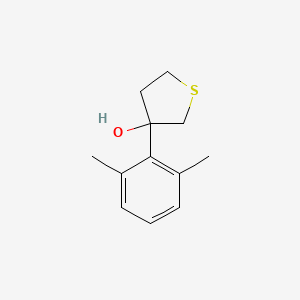
3-(2,6-Dimethylphenyl)thiolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dimethylphenyl)thiolan-3-ol, also known as 3-DMPT, is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless liquid with a faint odor and is soluble in methanol, ethanol, and chloroform. As a thiolan derivative, 3-DMPT exhibits a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.
Aplicaciones Científicas De Investigación
3-(2,6-Dimethylphenyl)thiolan-3-ol has been studied extensively for its potential applications in various scientific fields. It has been studied as a potential antioxidant, antimicrobial, anti-inflammatory, and anticancer agent. It has also been studied for its potential applications in drug delivery systems, as a photoreactive compound, and as a catalyst in organic synthesis.
Mecanismo De Acción
The biological activities of 3-(2,6-Dimethylphenyl)thiolan-3-ol are thought to be due to its ability to interact with cell membranes and modulate the activities of enzymes and other proteins. It has been suggested that this compound may act as a free radical scavenger, preventing oxidative damage to cells, and as an anti-inflammatory agent, inhibiting the release of pro-inflammatory cytokines. Additionally, this compound has been shown to interact with DNA and modulate gene expression, suggesting that it may have anticancer properties.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can scavenge free radicals, inhibit the release of pro-inflammatory cytokines, and modulate the expression of genes associated with cell proliferation and apoptosis. Additionally, this compound has been shown to inhibit the growth of a variety of bacteria, fungi, and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(2,6-Dimethylphenyl)thiolan-3-ol in laboratory experiments has several advantages, including its low cost, low toxicity, and wide range of biological activities. Additionally, this compound is easily synthesized, making it a convenient reagent for laboratory experiments. However, there are some limitations associated with the use of this compound in laboratory experiments, including its instability in the presence of light and air, and its potential to interact with other compounds and interfere with the results of experiments.
Direcciones Futuras
The potential applications of 3-(2,6-Dimethylphenyl)thiolan-3-ol are vast, and there are many future directions that could be explored. These include further research into its potential as an antioxidant, antimicrobial, anti-inflammatory, and anticancer agent; further research into its potential applications in drug delivery systems; further research into its potential as a photoreactive compound; and further research into its potential as a catalyst in organic synthesis. Additionally, further research is needed to explore the biochemical and physiological effects of this compound and to determine its optimal concentration and dosage for various applications.
Métodos De Síntesis
3-(2,6-Dimethylphenyl)thiolan-3-ol can be synthesized by a variety of methods, including the reaction of 2,6-dimethylphenol with thionyl chloride in the presence of a base. The reaction of 2,6-dimethylphenol with thionyl chloride yields this compound in approximately 95% yield.
Propiedades
IUPAC Name |
3-(2,6-dimethylphenyl)thiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-9-4-3-5-10(2)11(9)12(13)6-7-14-8-12/h3-5,13H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQXWCQJOPHYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2(CCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

